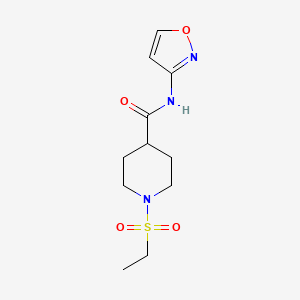

![molecular formula C19H19F3N4O2 B5556550 N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The interest in indazole and pyridine derivatives in medicinal and organic chemistry stems from their diverse biological activities and applications in drug development. Compounds with these moieties are often explored for their potential as inhibitors, anticancer agents, and for other therapeutic purposes due to their favorable interaction with biological targets.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, the modification of acetamide groups with alkylurea moieties in certain compounds has been shown to retain antiproliferative activity while reducing toxicity, suggesting a general strategy for enhancing the therapeutic index of related molecules (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, often involving NMR, X-ray crystallography, and computational modeling, is crucial for understanding the conformation and electronic distribution that dictate the reactivity and interactions of these compounds. For instance, the characterization of triazol compounds revealed insights into their geometric and electronic structures, which are essential for their biological activities (C. Orek et al., 2012).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Methodologies

- Intramolecular Oxidative N-N Bond Formation : A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines through direct metal-free oxidative N-N bond formation, featuring high yields and short reaction times (Zheng et al., 2014).

- Modification of PI3K Inhibitors : Alkylurea moiety replacement in a compound showing remarkable anticancer effects, leading to potent antiproliferative activities against cancer cell lines and reduced toxicity (Wang et al., 2015).

Molecular Modeling and Experimental Studies

- Thermodynamic and Transport Properties of Ionic Liquids : A combined experimental and molecular dynamics study on pyridinium-based ionic liquids, providing insights into their dynamic and thermodynamic properties (Cadena et al., 2006).

Biological Activities and Applications

- Antimicrobial and Antifungal Activities : Synthesis and evaluation of new compounds derived from isonicotinic acid hydrazide for antimicrobial and antifungal activities, highlighting their potential as therapeutic agents (Bayrak et al., 2009).

- Corrosion Inhibitors : Investigation of new acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting against corrosion in acidic and oil mediums (Yıldırım & Çetin, 2008).

Eigenschaften

IUPAC Name |

N-[4-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-2-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O2/c1-12(2)28-15-7-3-6-14-17(15)18(25-26(14)11-19(20,21)22)24-16(27)9-13-5-4-8-23-10-13/h3-8,10,12H,9,11H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTBAPOCCBVKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2CC(F)(F)F)NC(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

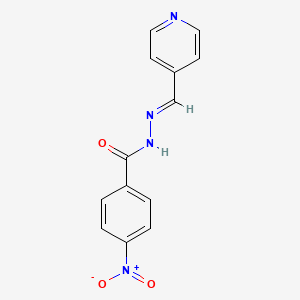

![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)

![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

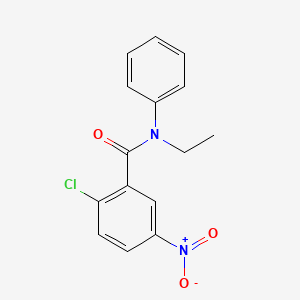

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)